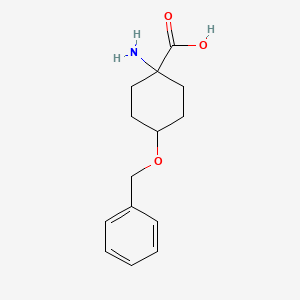
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol . It is also known by its systematic name, 2-Pyrrolidinone, 1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)- . This compound is characterized by the presence of a pyrrolidinone ring substituted with a 4-chlorophenyl group and a hydroxymethyl group.
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzylamine with succinic anhydride to form an intermediate, which is then cyclized to produce the desired pyrrolidinone derivative . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in an alcohol .
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-pyrrolidinone: This compound lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
1-(4-Bromophenyl)-3-(hydroxymethyl)pyrrolidin-2-one:
1-(4-Chlorophenyl)-3-(methyl)pyrrolidin-2-one: The presence of a methyl group instead of a hydroxymethyl group can influence the compound’s properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H12ClNO2 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-14)11(13)15/h1-4,8,14H,5-7H2 |
Clé InChI |
KOILJAZBLWYJRI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C1CO)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B8309773.png)

![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-2-one](/img/structure/B8309786.png)





